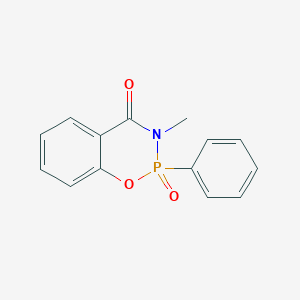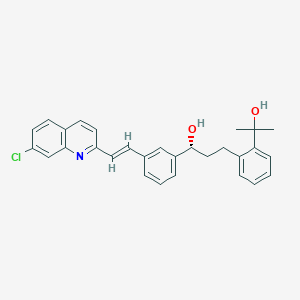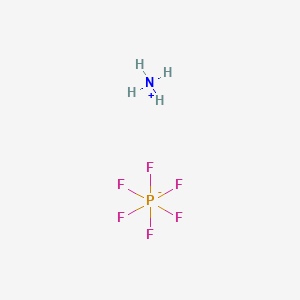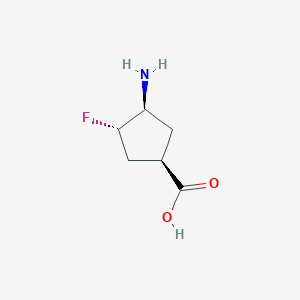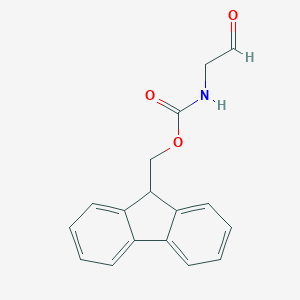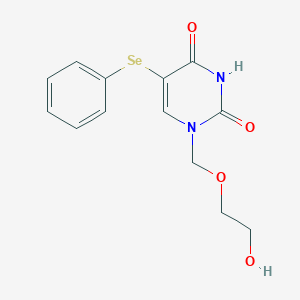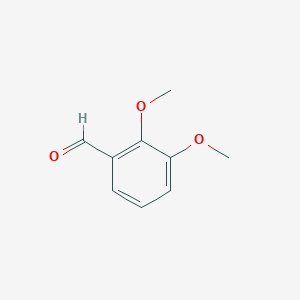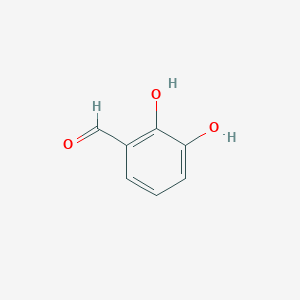![molecular formula C7H4F3N3 B126274 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 151102-13-5](/img/structure/B126274.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has unique properties that make it an attractive candidate for drug development.
作用機序
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been studied extensively. The compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has also been shown to have good bioavailability and can be administered orally or intravenously.
実験室実験の利点と制限
One of the major advantages of using 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its wide range of biological activities. It has been shown to have antiviral, antitumor, and antibacterial properties, which makes it an attractive candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
将来の方向性
There are several future directions for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine research. One area of interest is the development of new antiviral drugs based on the compound. It has been shown to be effective against a variety of viruses, including HIV and HCV, and could potentially be used to develop new therapies for these diseases. Another area of interest is the development of new anticancer drugs. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and could potentially be used to develop new cancer therapies. Finally, there is interest in further understanding the mechanism of action of the compound, which could lead to the development of more optimized drugs with fewer side effects.
Conclusion:
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with unique properties that make it an attractive candidate for drug development. It has been extensively studied for its potential applications in the field of medicinal chemistry, and has been shown to have a wide range of biological activities. While there are still limitations to its use, there is significant interest in further exploring its potential applications and developing new drugs based on its structure.
合成法
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-cyanopyridine with trifluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound.
科学的研究の応用
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The compound has been tested against a variety of viruses, including HIV, HCV, and influenza. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-11-5-3-1-2-4-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGKUNXLJPVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
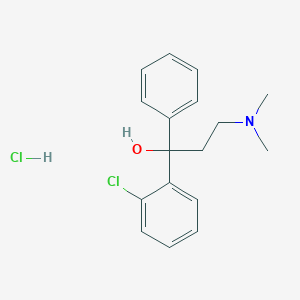
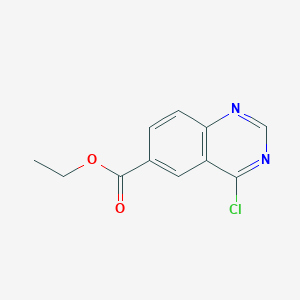
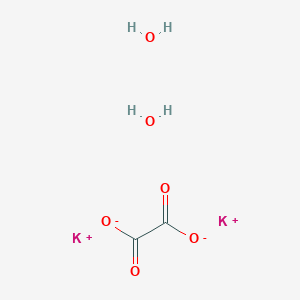
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
